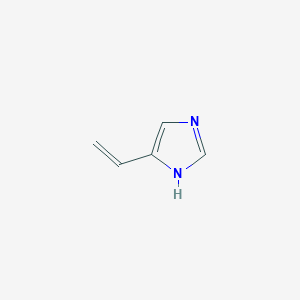

5-Vinyl-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-2-5-3-6-4-7-5/h2-4H,1H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQZDNQHLGFBRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25189-76-8 | |

| Details | Compound: 1H-Imidazole, 4-ethenyl-, homopolymer | |

| Record name | 1H-Imidazole, 4-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID501027781 | |

| Record name | 4-Vinylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25189-76-8, 3718-04-5 | |

| Record name | NSC114471 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Vinylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Vinyl-1H-imidazole: Structure, Properties, Synthesis, and Applications

Introduction: The Strategic Importance of 5-Vinyl-1H-imidazole

This compound (CAS No: 3718-04-5) is a heterocyclic organic compound featuring a five-membered imidazole ring substituted with a vinyl group.[1][2][3] This unique combination of a reactive vinyl moiety and the biologically significant imidazole core makes it a valuable building block in both organic synthesis and materials science. The imidazole ring is a common pharmacophore found in numerous pharmaceuticals, while the vinyl group provides a reactive handle for polymerization and other chemical transformations.[1] This guide will explore the fundamental properties, synthesis, and key applications of this versatile molecule.

Chemical Structure

The chemical structure of this compound consists of an imidazole ring with a vinyl group attached to the carbon at the 5-position.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 3718-04-5 | [1][2][3] |

| IUPAC Name | 5-ethenyl-1H-imidazole | [1][4] |

| Molecular Formula | C₅H₆N₂ | [1][2][3] |

| Molecular Weight | 94.11 g/mol | [1][2][4] |

| Appearance | Solid | [2] |

| Melting Point | 84 °C | [3] |

| Boiling Point | 283.4 °C at 760 mmHg | [3] |

| Density | 1.082 g/cm³ | [3] |

| Flash Point | 152.7 °C | [3] |

| Refractive Index | 1.599 | [3] |

| InChI | InChI=1S/C5H6N2/c1-2-5-3-6-4-7-5/h2-4H,1H2,(H,6,7) | [1][4] |

| SMILES | C=CC1=CN=CN1 | [1][4] |

Spectroscopic Data Interpretation

While a dedicated spectrum for this compound is not provided in the search results, based on the structure and data for similar imidazole derivatives, the following spectroscopic characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the vinyl protons (typically in the range of 5.0-6.5 ppm with characteristic splitting patterns) and the imidazole ring protons (around 7.0-8.0 ppm). The N-H proton would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR would display signals for the two vinyl carbons and the three carbons of the imidazole ring. The chemical shifts would be indicative of their electronic environment.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C=C stretching of the vinyl group (around 1640 cm⁻¹), and C=N and C=C stretching of the imidazole ring (in the 1400-1600 cm⁻¹ region).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 94, corresponding to the molecular weight of the compound.

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been developed, reflecting its importance as a synthetic intermediate. These methods include traditional organic reactions and more modern electrochemical approaches.

Common Synthetic Strategies:

-

Base-Catalyzed Reactions: One approach involves the reaction of N-vinyl-1H-imidazole with π-deficient compounds under basic conditions.[1]

-

Multicomponent Reactions: The synthesis can be achieved through multicomponent reactions, for instance, involving vinyl azides and aldehydes, which offers a direct route to the imidazole core.[1]

-

Electrochemical Methods: Recent advancements include electrochemical synthesis, which can proceed under mild conditions without the need for harsh chemical oxidants.[1][5] An example is the electrochemically induced synthesis from vinyl azides and benzyl amines.[5]

-

[3+2] Cyclization: A catalyst-free approach for synthesizing substituted imidazoles involves the [3+2] cyclization of vinyl azides with amidines.[6]

Illustrative Synthetic Workflow: Electrochemical Synthesis

The following diagram illustrates a generalized workflow for the electrochemical synthesis of an imidazole derivative, a modern and efficient method.

Caption: Generalized workflow for the electrochemical synthesis of imidazoles.

Chemical Reactivity and Polymerization

The reactivity of this compound is dominated by its vinyl group, making it a versatile monomer for polymerization and a substrate for various addition and coupling reactions.

Key Chemical Reactions:

-

Nucleophilic Additions: The electron-rich double bond of the vinyl group is susceptible to nucleophilic attack, leading to a variety of substituted imidazoles.[1]

-

Cross-Coupling Reactions: The imidazole backbone can be functionalized using palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl and other groups.[1]

-

Polymerization: this compound can undergo polymerization to form poly(vinylimidazole). This can sometimes occur spontaneously, particularly in the presence of light or oxygen.[1][7] Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been employed to synthesize well-defined polymers.[8][9]

Polymerization Workflow: RAFT Polymerization

The following diagram outlines the key steps in a controlled radical polymerization of a vinylimidazole monomer using the RAFT technique.

Caption: Workflow for RAFT polymerization of this compound.

Applications in Research and Development

The unique chemical structure of this compound makes it a valuable compound in several areas of research and development, particularly in pharmaceuticals and materials science.

Pharmaceutical and Medicinal Chemistry

The imidazole ring is a key structural motif in many biologically active compounds.[1][10][11] Consequently, derivatives of this compound are being investigated for a range of therapeutic applications:

-

Antimicrobial Agents: Some derivatives have demonstrated efficacy against various bacterial strains, making them potential candidates for the development of new antibiotics.[1]

-

Anticancer Properties: Certain compounds derived from this compound have shown cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents.[1][11]

-

Anti-inflammatory and Antiviral Activity: The imidazole scaffold is known to be present in molecules with anti-inflammatory and antiviral properties, and derivatives of this compound are being explored for these activities as well.[1][12]

-

Enzyme Inhibition: Imidazole-containing compounds can act as inhibitors for various enzymes, and research is ongoing to explore the potential of this compound derivatives in this area.[1]

Materials Science

The ability of this compound to polymerize makes it a useful monomer for the creation of novel materials with tailored properties.[1]

-

Functional Polymers: Poly(vinylimidazole) and its copolymers can be used in a variety of applications, including as coatings, membranes for ion complexation, and in the development of hydrogels.[13]

-

Polymerized Ionic Liquids: The imidazole ring can be quaternized to form imidazolium salts, which can then be polymerized to create polymerized ionic liquids (PILs). These materials have applications in areas such as catalysis and energy storage.[13]

-

Biomedical Materials: Imidazole-functionalized polymers are being explored for biomedical applications, such as in drug delivery systems and as non-toxic gene delivery vectors.[8][13][14]

Safety and Handling

This compound is a chemical that requires careful handling to ensure safety in a laboratory setting. Based on available safety data for imidazole and related compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16]

-

Ventilation: Use only under a chemical fume hood to avoid inhalation.[15]

-

Handling: Wash hands and any exposed skin thoroughly after handling.[15] Avoid formation of dust if handling the solid form.[17][18]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[18] It may be stabilized with an inhibitor like TBC (tert-butylcatechol).[19]

-

First Aid:

-

In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[15]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[15]

-

If swallowed: Rinse mouth and seek immediate medical advice.[15][18]

-

Conclusion

This compound is a highly versatile and reactive molecule with significant potential in both pharmaceutical development and materials science. Its unique structure, combining the biologically important imidazole core with a polymerizable vinyl group, allows for a wide range of chemical modifications and applications. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in the development of novel drugs and advanced materials. As research continues, the applications of this valuable building block are expected to expand further.

References

-

This compound, CAS:3718-04-5 | 上海书吉生物科技有限公司 . Available at: [Link]

-

Safety Data Sheet - Angene Chemical . Available at: [Link]

-

4-ethenyl-1H-imidazole | C5H6N2 | CID 271079 - PubChem . Available at: [Link]

-

Electrochemically Induced Synthesis of Imidazoles from Vinyl Azides and Benzyl Amines - PMC - NIH . Available at: [Link]

-

Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines | ACS Omega . Available at: [Link]

-

Can vinyle imidazole be polimerized with just normal light or in the presence of oxygen while preparing ? : r/chemistry - Reddit . Available at: [Link]

-

Synthesis of imidazole vinyl monomer - ResearchGate . Available at: [Link]

-

5-NITRO-1-VINYL-1H-IMIDAZOLE - SpectraBase . Available at: [Link]

-

1-Vinylimidazole - Wikipedia . Available at: [Link]

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a) - The Royal Society of Chemistry . Available at: [Link]

-

Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications - NIH . Available at: [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) . Available at: [Link]

-

Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm) - ResearchGate . Available at: [Link]

-

1-Vinylimidazole | C5H6N2 | CID 66171 - PubChem . Available at: [Link]

-

Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC . Available at: [Link]

-

2-Nitro-1-vinyl-1H-imidazole - ResearchGate . Available at: [Link]

-

Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies | ACS Omega . Available at: [Link]

-

Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC . Available at: [Link]

-

Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) . Available at: [Link]

-

1 H-NMR spectra (in D 2 O) of 1-vinyl imidazole (A), monomeric IL (B),... - ResearchGate . Available at: [Link]

Sources

- 1. Buy this compound | 3718-04-5 | 95 [smolecule.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-ethenyl-1H-imidazole | C5H6N2 | CID 271079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Electrochemically Induced Synthesis of Imidazoles from Vinyl Azides and Benzyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reddit.com [reddit.com]

- 8. Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. nbinno.com [nbinno.com]

- 11. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mmbio.byu.edu [mmbio.byu.edu]

- 16. tcichemicals.com [tcichemicals.com]

- 17. angenechemical.com [angenechemical.com]

- 18. dept.harpercollege.edu [dept.harpercollege.edu]

- 19. 3718-04-5 | this compound - AiFChem [aifchem.com]

An In-depth Technical Guide to the Synthesis of 5-Vinyl-1H-imidazole

Introduction: The Versatile Building Block

5-Vinyl-1H-imidazole is a heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. Its imidazole core is a prevalent motif in numerous biologically active molecules, while the vinyl group provides a reactive handle for polymerization and further functionalization.[1] This unique combination makes it a valuable precursor for synthesizing a wide array of complex molecules, from novel pharmaceuticals to advanced polymers and functional materials.[1][2]

This guide provides an in-depth exploration of the primary synthetic pathways to this compound. It is designed for an audience of researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and practical insights to inform experimental design and execution.

Part 1: Olefination Approaches for Vinyl Group Installation

The introduction of the vinyl moiety onto the imidazole ring is a critical step in the synthesis of this compound. Olefination reactions, which form carbon-carbon double bonds, are a cornerstone of this process. The Wittig and Horner-Wadsworth-Emmons reactions are two of the most prominent and reliable methods employed for this transformation.

The Wittig Reaction: A Classic Olefination Strategy

The Wittig reaction, a Nobel Prize-winning transformation, utilizes a phosphorus ylide to convert a carbonyl group (in this case, an imidazole-5-carboxaldehyde) into an alkene.[3] The reaction proceeds through a [2+2] cycloaddition mechanism, forming a transient oxaphosphetane intermediate that subsequently collapses to yield the desired alkene and a phosphine oxide byproduct.[4]

Mechanistic Rationale and Experimental Choices:

The success of the Wittig reaction hinges on the efficient in situ generation of the phosphorus ylide. This is typically achieved by treating a phosphonium salt with a strong base.[5] The choice of base is critical; it must be potent enough to deprotonate the carbon alpha to the phosphorus. Common bases for this purpose include n-butyllithium (n-BuLi) and sodium hydride (NaH).[3][5] The reaction is generally carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, to prevent quenching of the highly reactive ylide.

The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Stabilized ylides, which bear an electron-withdrawing group, tend to favor the formation of (E)-alkenes, while non-stabilized ylides often yield (Z)-alkenes.[6] For the synthesis of this compound from an aldehyde, a non-stabilized ylide derived from a methylphosphonium salt is required.

Illustrative Wittig Reaction Pathway:

Caption: General workflow for the Wittig synthesis of this compound.

Representative Experimental Protocol (Wittig Reaction):

-

Phosphonium Salt Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in anhydrous toluene. Add methyl bromide and stir the mixture at room temperature for 24 hours. The resulting white precipitate, methyltriphenylphosphonium bromide, is collected by filtration, washed with cold toluene, and dried under vacuum.

-

Ylide Generation: Suspend the dried methyltriphenylphosphonium bromide in anhydrous THF in a separate flame-dried flask under an inert atmosphere. Cool the suspension to 0°C in an ice bath. Slowly add a solution of n-butyllithium in hexanes dropwise. The formation of the orange-red ylide indicates a successful reaction. Stir the mixture at 0°C for 1 hour.

-

Olefination: Dissolve imidazole-5-carboxaldehyde (with the non-reacting nitrogen protected, e.g., with a trityl group) in anhydrous THF and add it dropwise to the ylide solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the protected this compound. Subsequent deprotection will yield the final product.

The Horner-Wadsworth-Emmons (HWE) Reaction: An Enhanced Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion.[7] This approach offers several advantages, including the use of a more nucleophilic and less basic carbanion, and the formation of a water-soluble phosphate byproduct, which simplifies purification.[7][8][9] The HWE reaction generally exhibits a high stereoselectivity for (E)-alkenes.[7][10]

Mechanistic Insights and Advantages:

The HWE reaction begins with the deprotonation of a phosphonate ester to form a phosphonate carbanion.[7] This carbanion then undergoes nucleophilic addition to the aldehyde, forming an intermediate that eliminates a dialkylphosphate salt to yield the alkene.[7][10] The greater nucleophilicity of the phosphonate carbanion allows it to react efficiently with a wider range of aldehydes and even ketones.[8]

Illustrative HWE Reaction Pathway:

Sources

- 1. Buy this compound | 3718-04-5 | 95 [smolecule.com]

- 2. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Wittig-Horner Reaction [organic-chemistry.org]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

Spectroscopic Profile of 5-Vinyl-1H-imidazole: An In-depth Technical Guide

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of heterocyclic compounds is paramount. 5-Vinyl-1H-imidazole, a versatile building block, presents a unique case study in spectroscopic analysis due to its inherent tautomerism. This guide moves beyond a simple recitation of data, offering a nuanced interpretation of the spectroscopic signatures—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define this molecule. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of not just the what, but the why behind the spectral data, fostering a deeper appreciation for the interplay between molecular structure and its empirical characterization.

The Dynamic Nature of this compound: A Tautomeric Equilibrium

A critical aspect to grasp before delving into the spectroscopic data is the prototropic tautomerism of this compound. The vinyl-substituted imidazole ring exists as a dynamic equilibrium between the 4-vinyl and 5-vinyl tautomers. The proton on the imidazole nitrogen is not static; it can reside on either nitrogen atom, leading to a rapid interconversion between the two forms.

Caption: Tautomeric equilibrium between 4-Vinyl-1H-imidazole and this compound.

This equilibrium is influenced by factors such as solvent polarity, temperature, and pH. Consequently, spectroscopic data for this compound typically represents a time-averaged snapshot of this tautomeric mixture, often referred to as 4(5)-vinylimidazole. Understanding this phenomenon is crucial for the accurate interpretation of the presented spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4(5)-vinylimidazole, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of the constituent atoms.

Experimental Protocol: NMR Data Acquisition

A representative method for acquiring NMR spectra of 4(5)-vinylimidazole involves the following steps:

-

Sample Preparation: Dissolve approximately 10-20 mg of the synthesized 4(5)-vinylimidazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. A spectral width of 200-220 ppm is generally sufficient.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 4(5)-vinylimidazole displays characteristic signals for both the imidazole ring protons and the vinyl group protons. The chemical shifts are influenced by the electron-donating and withdrawing effects within the molecule and the dynamic tautomeric equilibrium.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Imidazole) | 7.58 | singlet | - |

| H-4/H-5 (Imidazole) | 6.91 | singlet | - |

| -CH= (Vinyl) | 6.53 | dd | 16.0, 10.0 |

| =CH₂ (trans) | 5.51 | d | 16.0 |

| =CH₂ (cis) | 5.03 | d | 10.0 |

Data sourced from Kokosa, J. M., et al. (1983)

Interpretation:

-

The singlet at 7.58 ppm is assigned to the C-2 proton of the imidazole ring. Its downfield shift is characteristic of a proton attached to a carbon between two nitrogen atoms.

-

The singlet at 6.91 ppm represents the averaged signal for the C-4 and C-5 protons due to the rapid tautomeric exchange.

-

The vinyl group exhibits a classic AMX spin system. The proton on the carbon attached to the ring appears as a doublet of doublets (dd) at 6.53 ppm, with large and medium coupling constants corresponding to trans and cis coupling with the terminal vinyl protons, respectively.

-

The terminal vinyl protons appear as doublets at 5.51 ppm (trans) and 5.03 ppm (cis).

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides complementary information on the carbon framework of 4(5)-vinylimidazole.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (Imidazole) | 135.2 |

| C-4/C-5 (Imidazole) | 133.7, 115.1 |

| -CH= (Vinyl) | 128.9 |

| =CH₂ (Vinyl) | 112.5 |

Data sourced from Kokosa, J. M., et al. (1983)

Interpretation:

-

The signal at 135.2 ppm is assigned to the C-2 carbon, which is deshielded due to its position between two nitrogen atoms.

-

The signals at 133.7 ppm and 115.1 ppm are attributed to the C-4 and C-5 carbons of the imidazole ring. The presence of two distinct signals for these carbons, despite the rapid proton exchange observed in the ¹H NMR, suggests that the carbon chemical shifts are sufficiently different in the two tautomers to be resolved on the NMR timescale.

-

The vinyl carbons appear at 128.9 ppm (-CH=) and 112.5 ppm (=CH₂), consistent with typical values for a vinyl group attached to a heterocyclic ring.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of 4(5)-vinylimidazole reveals characteristic absorption bands corresponding to the vibrations of the N-H, C-H, C=C, and C=N bonds.

Experimental Protocol: IR Data Acquisition

A standard procedure for obtaining the IR spectrum is as follows:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-2600 (broad) | N-H stretch | Imidazole |

| 3080 | C-H stretch | Vinyl (=C-H) |

| 1640 | C=C stretch | Vinyl |

| 1580, 1490 | C=N, C=C stretch | Imidazole ring |

| 980, 910 | C-H bend (out-of-plane) | Vinyl |

Data sourced from Kokosa, J. M., et al. (1983)

Interpretation:

-

The broad absorption band in the 3100-2600 cm⁻¹ region is a hallmark of the N-H stretching vibration in the imidazole ring, broadened due to hydrogen bonding.

-

The peak at 3080 cm⁻¹ is characteristic of the C-H stretching of the sp² hybridized carbons of the vinyl group.

-

The sharp absorption at 1640 cm⁻¹ corresponds to the C=C stretching vibration of the vinyl group.

-

The absorptions at 1580 and 1490 cm⁻¹ are attributed to the stretching vibrations of the C=N and C=C bonds within the imidazole ring.

-

The strong bands at 980 and 910 cm⁻¹ are due to the out-of-plane C-H bending (wagging) vibrations of the vinyl group, which are highly characteristic of terminal alkenes.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of a molecule upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's stability.

Experimental Protocol: MS Data Acquisition

A common method for obtaining the mass spectrum is:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds like 4(5)-vinylimidazole. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

MS Spectral Data and Interpretation

| m/z | Relative Intensity (%) | Proposed Fragment |

| 94 | 100 | [M]⁺ (Molecular Ion) |

| 67 | 40 | [M - HCN]⁺ |

| 40 | 25 | [C₂H₂N]⁺ |

Data sourced from Kokosa, J. M., et al. (1983)

Interpretation:

-

The peak at m/z 94 corresponds to the molecular ion ([M]⁺), confirming the molecular weight of 4(5)-vinylimidazole (C₅H₆N₂). This is typically the base peak, indicating the relative stability of the molecular ion.

-

A significant fragment is observed at m/z 67, which corresponds to the loss of a neutral hydrogen cyanide (HCN) molecule from the molecular ion. This is a common fragmentation pathway for imidazole-containing compounds.

-

The peak at m/z 40 can be attributed to the further fragmentation of the imidazole ring.

Caption: Proposed mass spectral fragmentation pathway for 4(5)-vinylimidazole.

Conclusion: A Unified Spectroscopic Portrait

The spectroscopic data presented provides a comprehensive and self-validating profile of 4(5)-vinylimidazole. The NMR spectra clearly define the proton and carbon environments, with the ¹H NMR providing evidence for the rapid tautomeric exchange. The IR spectrum confirms the presence of the key functional groups, namely the imidazole N-H and the vinyl C=C and C-H bonds. Finally, the mass spectrum establishes the molecular weight and reveals a characteristic fragmentation pattern involving the loss of HCN.

For researchers and professionals in drug development and materials science, this detailed spectroscopic guide serves as a foundational reference. The understanding of the tautomeric nature of this compound and its manifestation in the various spectra is essential for its effective utilization in synthesis and for the characterization of its downstream products.

References

-

Kokosa, J. M., Szafasz, R. A., & Tagupa, E. (1983). Practical multigram synthesis for 4(5)-vinylimidazole. The Journal of Organic Chemistry, 48(20), 3605–3606. [Link]

Physical and chemical properties of 5-ethenyl-1H-imidazole

An In-depth Technical Guide to 5-ethenyl-1H-imidazole: Physicochemical Properties, Synthesis, and Applications

Executive Summary: This technical guide provides a comprehensive overview of 5-ethenyl-1H-imidazole, a heterocyclic compound of significant interest in polymer science and medicinal chemistry. As a vinyl-substituted imidazole, it exists in tautomeric equilibrium with its 4-ethenyl counterpart, collectively referred to as 4(5)-vinylimidazole. This document details its core physical and chemical properties, outlines a practical multigram synthetic route, and explores its reactivity, with a particular focus on its propensity for polymerization. Furthermore, we delve into its current and potential applications in advanced materials and drug development, supported by established experimental protocols and safety guidelines. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile chemical building block.

Introduction to 5-ethenyl-1H-imidazole

5-ethenyl-1H-imidazole is a heterocyclic organic compound featuring a five-membered imidazole ring substituted with a vinyl (-CH=CH₂) group.[1] A critical characteristic of this molecule is its existence as a mixture of tautomers: 4-ethenyl-1H-imidazole and 5-ethenyl-1H-imidazole. The hydrogen atom on the ring nitrogen can migrate between the two nitrogen atoms, leading to this equilibrium. For this reason, it is most accurately referred to in literature and commerce as 4(5)-vinylimidazole.

The significance of this molecule stems from its dual functionality. The imidazole moiety is a ubiquitous pharmacophore found in numerous biological systems and active pharmaceutical ingredients, known for its ability to coordinate with cations and participate in hydrogen bonding.[1][2][3] The vinyl group provides a reactive handle for polymerization, allowing for the synthesis of functional polymers with tailored properties.[4] Poly(vinylimidazole) and its derivatives are explored for a wide range of applications, including drug and gene delivery, fuel cell membranes, and as catalysts, owing to their biocompatibility, thermal stability, and pH-sensitivity.[5][6][7]

Physicochemical Properties

The physical and chemical properties of vinylimidazoles can vary depending on the position of the vinyl group. While specific experimental data for the pure 5-ethenyl-1H-imidazole isomer is sparse, the properties of the closely related and more common 1-vinylimidazole (N-vinylimidazole) are well-documented and provide a useful reference. The properties of the 4(5)-vinylimidazole tautomeric mixture are similar.

Table 1: Physicochemical Data for Vinylimidazole Isomers

| Property | 5-ethenyl-1H-imidazole (4(5)-vinylimidazole) | 1-ethenyl-1H-imidazole (Reference) | Data Source(s) |

| CAS Number | 3718-04-5 | 1072-63-5 | [1][8] |

| Molecular Formula | C₅H₆N₂ | C₅H₆N₂ | [1][8] |

| Molecular Weight | 94.11 g/mol | 94.11 g/mol | [1][8] |

| Appearance | Colorless to slightly yellow liquid | Colorless to pale yellow liquid | [4][8] |

| Density | Not specified | ~1.038 - 1.039 g/mL @ 25 °C | [8][9] |

| Boiling Point | Not specified | 191.8 - 194 °C @ 760 mmHg | [8][9] |

| Melting Point | Not specified | 78-79 °C (Note: may be anomalous) | [8][9] |

| Flash Point | Not specified | 69.8 °C (158 °F) | [8][9] |

| Water Solubility | Soluble | Miscible / Very soluble | [9][10] |

| Refractive Index | Not specified | n20/D 1.533 | [8] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of 5-ethenyl-1H-imidazole. Below are the expected spectral features based on its structure and data from related isomers.[11][12]

Table 2: Expected Spectroscopic Features for 5-ethenyl-1H-imidazole

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Imidazole C-H protons | δ 7.0 - 8.0 ppm | Protons on the aromatic imidazole ring. |

| Vinyl protons (-CH=CH₂) | δ 5.0 - 7.0 ppm | Characteristic complex splitting pattern (dd, ddx) for the three vinyl protons. | |

| Imidazole N-H proton | δ 10.0 - 13.0 ppm (broad) | Labile proton, signal may be broad and its position is solvent-dependent. | |

| ¹³C NMR | Imidazole C atoms | δ 115 - 140 ppm | Aromatic carbons of the imidazole ring. |

| Vinyl C atoms | δ 100 - 135 ppm | sp² hybridized carbons of the vinyl group. | |

| FTIR | N-H stretch (imidazole) | 3100 - 3300 cm⁻¹ (broad) | Hydrogen-bonded N-H group in the imidazole ring. |

| C-H stretch (aromatic/vinyl) | 3000 - 3150 cm⁻¹ | Stretching vibrations of C-H bonds on the ring and vinyl group. | |

| C=C stretch (vinyl) | ~1640 - 1660 cm⁻¹ | Characteristic stretching of the vinyl double bond. | |

| C=N, C=C stretch (ring) | 1450 - 1600 cm⁻¹ | Aromatic ring stretching vibrations. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 94 | Corresponds to the molecular weight of the compound.[8] |

Synthesis and Reactivity

Synthesis Methods

The synthesis of 4(5)-vinylimidazole can be challenging, but practical multigram routes have been developed. One effective method proceeds from L-histidine, utilizing a Wittig reaction to form the vinyl group.[13] This multi-step synthesis demonstrates excellent control and yields intermediates that are easily purified.

Causality in Experimental Design: The choice of a triphenylmethyl (trityl) protecting group for the imidazole nitrogen is strategic; its steric bulk directs substitution to the less hindered nitrogen and it can be removed under mild acidic conditions.[13] The use of a large excess of the Wittig reagent (methyltriphenylphosphonium bromide and NaH) is necessary to drive the reaction to completion and prevent the undesired reduction of the intermediate aldehyde to an alcohol.[13]

Caption: Workflow for the synthesis of 4(5)-vinylimidazole from L-histidine.

Experimental Protocol: Synthesis of 4(5)-Vinylimidazole [13]

-

Protection and Functional Group Conversion (Multi-step from Histidine): L-histidine is converted to 4-(hydroxymethyl)-1H-imidazole. The ring nitrogen is then protected with a triphenylmethyl (trityl) group. This step is crucial as the unprotected imidazole N-H is acidic and would interfere with the subsequent Wittig reaction.[13]

-

Oxidation: The resulting alcohol, N-trityl-4-(hydroxymethyl)imidazole, is oxidized to the corresponding aldehyde using activated manganese dioxide (MnO₂) in a suitable solvent like dioxane. The reaction progress is monitored by TLC until the starting material is consumed.

-

Wittig Reaction: The aldehyde is dissolved in dry dimethyl sulfoxide (DMSO). In a separate flask, a 2-fold excess of methyltriphenylphosphonium bromide is treated with a 2-fold excess of sodium hydride (NaH) in DMSO to generate the ylide. The aldehyde solution is then added to the ylide, and the reaction is stirred until completion.

-

Deprotection and Purification: The trityl-protected vinylimidazole product is isolated. The trityl group is subsequently removed by treatment with a mild acid. The final 4(5)-vinylimidazole product is purified, typically by column chromatography, to yield a colorless to pale yellow liquid.

Key Chemical Reactions

The reactivity of 5-ethenyl-1H-imidazole is dominated by the vinyl group and the imidazole ring.

1. Free-Radical Polymerization: The most significant reaction is the polymerization of the vinyl group. This can be initiated using conventional free-radical initiators (e.g., AIBN) or through controlled radical polymerization techniques like RAFT.[5] The resulting polymer, poly(4(5)-vinylimidazole), possesses a backbone with pendent imidazole groups.

Sources

- 1. Buy 5-Vinyl-1H-imidazole | 3718-04-5 | 95 [smolecule.com]

- 2. Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. CAS 1072-63-5: 1-Vinylimidazole | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. books.rsc.org [books.rsc.org]

- 8. Page loading... [wap.guidechem.com]

- 9. chembk.com [chembk.com]

- 10. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]

- 11. N-Vinylimidazole [webbook.nist.gov]

- 12. 1-Vinylimidazole(1072-63-5) 1H NMR spectrum [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

Tautomerism in Vinyl-Substituted Imidazoles: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Imidazole, a five-membered aromatic heterocycle, is a ubiquitous scaffold in biologically active molecules and a versatile building block in medicinal chemistry.[1][2][3] The introduction of a vinyl substituent to the imidazole core introduces a new layer of complexity and opportunity, significantly influencing the molecule's electronic properties, reactivity, and potential for polymerization. A critical, yet often overlooked, aspect of the chemistry of vinyl-substituted imidazoles is the phenomenon of tautomerism. This in-depth technical guide provides a comprehensive exploration of tautomerism in vinyl-substituted imidazoles, delving into the structural nuances, the dynamic equilibrium between tautomeric forms, and the advanced analytical and computational methodologies employed for their characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights necessary to harness the full potential of this important class of molecules.

Introduction: The Dynamic Nature of the Imidazole Ring

The imidazole ring is characterized by the presence of two nitrogen atoms, one of which is a pyridine-like nitrogen (doubly bonded to carbon) and the other a pyrrole-like nitrogen (singly bonded to two carbons and bearing a hydrogen atom). This arrangement gives rise to annular tautomerism, a form of prototropic tautomerism where a proton can migrate between the two nitrogen atoms of the heterocyclic ring.[4] This dynamic equilibrium results in two distinct, yet rapidly interconverting, tautomeric forms.

The introduction of a vinyl group (-CH=CH₂) at either a carbon or nitrogen atom of the imidazole ring creates a vinyl-substituted imidazole. The position of the vinyl group, along with the nature of other substituents on the ring, profoundly impacts the tautomeric equilibrium. Understanding and controlling this equilibrium is paramount, as the predominant tautomer can exhibit significantly different physicochemical properties, including lipophilicity, hydrogen bonding capacity, and ultimately, biological activity.[3][5][6]

Annular Tautomerism in Vinyl-Substituted Imidazoles

The primary form of tautomerism in vinyl-substituted imidazoles is annular tautomerism, involving the migration of a proton between the two ring nitrogen atoms. For a C-vinyl-substituted imidazole, such as 4(5)-vinylimidazole, the tautomeric equilibrium is depicted below:

Caption: Annular tautomerism in 4(5)-vinylimidazole.

The position of this equilibrium is dictated by a delicate interplay of electronic and steric effects of the substituents, as well as environmental factors such as the solvent and pH.[7]

Factors Influencing Tautomeric Equilibrium

-

Electronic Effects of Substituents: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the imidazole ring can stabilize or destabilize one tautomer over the other. For instance, an electron-withdrawing vinyl group can influence the acidity of the N-H proton and the basicity of the pyridine-like nitrogen, thereby shifting the equilibrium.

-

Steric Hindrance: Bulky substituents adjacent to a nitrogen atom can sterically hinder solvation or interaction with other molecules, favoring the tautomer where the proton resides on the less hindered nitrogen.

-

Solvent Effects: The polarity of the solvent plays a crucial role. Polar protic solvents can form hydrogen bonds with both the N-H and the pyridine-like nitrogen, influencing the relative stability of the tautomers. Nonpolar solvents, on the other hand, will have a lesser impact on the equilibrium.

-

pH: The pH of the medium determines the protonation state of the imidazole ring. In acidic conditions, the ring is protonated to form an imidazolium cation, while in basic conditions, it can be deprotonated to form an imidazolate anion. These ionic forms also exhibit their own unique electronic and structural properties.[7]

Experimental Characterization of Tautomers

Distinguishing between and quantifying the relative populations of tautomers in solution requires the use of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. Both ¹H and ¹³C NMR can provide valuable insights into the structure and dynamics of vinyl-substituted imidazoles.

-

¹H NMR Spectroscopy: The chemical shifts of the ring protons are sensitive to the electronic environment, which differs between tautomers. In cases of rapid interconversion on the NMR timescale, time-averaged signals are observed. The chemical shifts of the vinyl protons can also provide information about the electronic communication between the vinyl group and the imidazole ring.[8][9][10][11]

-

¹³C NMR Spectroscopy: ¹³C NMR is particularly useful for identifying the predominant tautomer. The chemical shifts of the ring carbons, especially C4 and C5, are highly sensitive to the position of the proton.[12][13] A significant difference in the chemical shifts of C4 and C5 can be diagnostic of the tautomeric state.

Table 1: Representative ¹³C NMR Chemical Shift Differences (Δδ) for Imidazole Tautomers

| Tautomer | Δδ (δC4 - δC5) (ppm) | Reference Compound |

| Nτ-H Tautomer | Larger Δδ | 1,4-dimethylimidazole |

| Nπ-H Tautomer | Smaller Δδ | 1,5-dimethylimidazole |

Note: The specific values of Δδ will vary depending on the substituents and the solvent.

Experimental Protocol: NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Dissolve a precisely weighed amount of the vinyl-substituted imidazole in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, D₂O) to a known concentration.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer at a constant temperature.

-

Spectral Analysis:

-

Integrate the signals of the distinct tautomers in the ¹H NMR spectrum to determine their relative populations, if the exchange rate is slow enough to observe separate signals.

-

In the case of rapid exchange, analyze the weighted average chemical shifts in both ¹H and ¹³C spectra.

-

Compare the experimental ¹³C chemical shifts of the ring carbons with those predicted by computational methods for each tautomer to identify the major form.[13]

-

X-ray Crystallography

X-ray crystallography provides unambiguous structural information about the tautomeric form present in the solid state.[14][15][16][17] By determining the precise positions of all atoms, including the hydrogen on the nitrogen, it offers a definitive snapshot of the molecule's structure. However, it is crucial to remember that the solid-state structure may not necessarily reflect the tautomeric equilibrium in solution.

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for X-ray crystallographic analysis.

Vibrational Spectroscopy (FTIR and Raman)

Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the vibrational modes of a molecule, which are influenced by its structure and bonding. The N-H stretching and bending vibrations, as well as the ring stretching modes, can differ between tautomers, providing a spectroscopic signature for each form.[18][19][20][21]

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The π-system of the imidazole ring and the vinyl group gives rise to characteristic absorption bands. Changes in the position of the tautomeric equilibrium can lead to shifts in the absorption maxima (λ_max), offering a method to study the influence of solvent and pH on tautomerism.[22][23][24]

Computational Chemistry: A Predictive Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for studying tautomerism.[25][26] These methods allow for the prediction of the relative stabilities of different tautomers in the gas phase and in solution (using implicit or explicit solvent models).

Key Computational Parameters:

-

Relative Gibbs Free Energy (ΔG): This is the most critical parameter for determining the position of the tautomeric equilibrium. The tautomer with the lower Gibbs free energy will be the more stable and thus the more abundant species.

-

Geometric Parameters: Calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model.

-

Spectroscopic Properties: Computational methods can predict NMR chemical shifts, vibrational frequencies, and electronic absorption spectra, which can be directly compared with experimental data to aid in the assignment of tautomeric forms.[27]

Workflow for Computational Analysis of Tautomerism

Caption: Computational workflow for tautomer analysis.

Significance in Drug Discovery and Materials Science

The tautomeric state of a vinyl-substituted imidazole can have profound implications for its application in drug discovery and materials science.

-

Drug Discovery: The ability of a molecule to interact with a biological target is highly dependent on its three-dimensional shape and its hydrogen bonding capabilities. Different tautomers present different hydrogen bond donor/acceptor patterns, which can lead to significant differences in binding affinity and biological activity.[6][28] Therefore, understanding the predominant tautomeric form under physiological conditions is crucial for rational drug design.

-

Materials Science: Vinyl-substituted imidazoles are important monomers for the synthesis of polymers with diverse applications, including as catalysts and in ionic liquids. The tautomeric state of the monomer can influence the polymerization process and the properties of the resulting polymer.

Conclusion

Tautomerism in vinyl-substituted imidazoles is a multifaceted phenomenon with significant implications for their chemical and biological properties. A comprehensive understanding of the factors governing tautomeric equilibrium and the ability to characterize the predominant tautomeric forms are essential for researchers working with these versatile molecules. The integrated application of advanced spectroscopic techniques, X-ray crystallography, and computational chemistry provides a powerful toolkit for elucidating the intricate details of tautomerism. By embracing a multidisciplinary approach, scientists can unlock the full potential of vinyl-substituted imidazoles in the design of novel therapeutics and advanced materials.

References

- A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives - Benchchem.

- I 2 -catalyzed synthesis of substituted imidazoles from vinyl azides and benzylamines. Royal Society of Chemistry.

- An In-depth Technical Guide on the X-ray Crystal Structure of Fused Imidazole Derivatives - Benchchem.

- Electrochemically Induced Synthesis of Imidazoles from Vinyl Azides and Benzyl Amines - PMC - NIH.

- Identifying the tautomer state of a substituted imidazole by ¹³C NMR... - ResearchGate.

- quantum chemical calculations of 2,4-Octanedione tautomers - Benchchem.

- Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC - NIH.

- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central.

- Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives - Scientific & Academic Publishing.

- Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F.

- Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl) - NIH.

- Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines | ACS Omega.

- Quantum Chemical Calculation of Tautomeric Equilibria - ResearchGate.

- How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry.

- Imidazole synthesis - Organic Chemistry Portal.

- arXiv:2210.02977v1 [quant-ph] 6 Oct 2022 - SciSpace.

- Multistate Method to Efficiently Account for Tautomerism and Protonation in Alchemical Free-Energy Calculations | Journal of Chemical Theory and Computation - ACS Publications.

- The Importance of Methyl Positioning and Tautomeric Equilibria for Imidazole Nucleophilicity.

- Tautomerism in imidazole unit. | Download Scientific Diagram - ResearchGate.

- The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms | Request PDF - ResearchGate.

- 1 H-NMR spectra (in D 2 O) of 1-vinyl imidazole (A), monomeric IL (B),... - ResearchGate.

- (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.

- ¹H nuclear magnetic resonance (NMR) spectrum of 1‐vinylimidazole (A)... | Download Scientific Diagram - ResearchGate.

- synthesis and characterization studies of a series of n-vinyl imidazole-based hydrogel - DergiPark.

- 1H NMR spectrum of poly(1-vinylimidazole) The NMR of... | Download Scientific Diagram - ResearchGate.

- Tautomer - Wikipedia.

- Fourier transform infrared (FTIR) spectra of 1‐vinylimidazole and... - ResearchGate.

- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives - International Journal of Pharmaceutical Sciences.

- UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... - ResearchGate.

- Imidazole-amino acids. Conformational switch under tautomer and pH change - PubMed.

- 1-Vinylimidazole(1072-63-5) 1H NMR spectrum - ChemicalBook.

- Rotational spectroscopy of imidazole: Accurate spectroscopic information for three vibrationally excited states and the heavy-atom isotopologues up to 295 GHz - PlumX.

- Solvent effects on the tautomeric equilibria of 4,4/5,5‐disubstituted 4H/5H‐imidazol‐5/4‐ones - ResearchGate.

- Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm)... - ResearchGate.

- FTIR, Raman and NMR spectroscopic and DFT theoretical studies on poly(N-vinylimidazole) | Request PDF - ResearchGate.

- Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - NIH.

- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing.

- Theoretically possible annular tautomerism in... - ResearchGate.

- Tautomeric equilibria for azoles. (a) pyrrole; (b) imidazole. - ResearchGate.

- 1-Vinylimidazole - Optional[FTIR] - Spectrum - SpectraBase.

- Imidazole - Optional[UV-VIS] - Spectrum - SpectraBase.

Sources

- 1. I2-catalyzed synthesis of substituted imidazoles from vinyl azides and benzylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Electrochemically Induced Synthesis of Imidazoles from Vinyl Azides and Benzyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tautomer - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. Imidazole-amino acids. Conformational switch under tautomer and pH change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 1-Vinylimidazole(1072-63-5) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]

- 17. researchgate.net [researchgate.net]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. spectrabase.com [spectrabase.com]

- 22. researchgate.net [researchgate.net]

- 23. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 24. spectrabase.com [spectrabase.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 28. ijpsjournal.com [ijpsjournal.com]

A Technical Guide to 4-Vinylimidazole and 5-Vinylimidazole: Isomeric Nuance in Chemical Science

Executive Summary

In the landscape of heterocyclic chemistry, vinylimidazoles serve as exceptionally versatile building blocks for advanced polymers and pharmaceutical agents. While often grouped under the single moniker 4(5)-vinylimidazole, the distinct isomers, 4-vinylimidazole and 5-vinylimidazole, possess subtle yet critical differences rooted in their tautomeric relationship. This guide delineates the key distinctions between these two isomers, providing researchers, scientists, and drug development professionals with a comprehensive technical overview. We will explore their tautomeric equilibrium, comparative physicochemical properties, reactivity, and the profound implications of their structural differences in materials science and medicinal chemistry. Understanding this isomeric nuance is paramount for harnessing their full potential in designing next-generation materials and therapeutics.

Part 1: The Core Distinction: A Dynamic Tautomeric Equilibrium

The foundational difference between 4-vinylimidazole and 5-vinylimidazole is not one of static structure, but of a dynamic equilibrium. They are prototropic tautomers, meaning they readily interconvert through the migration of a proton between the two nitrogen atoms of the imidazole ring.

-

4-Vinylimidazole (1H-4-vinylimidazole) : The vinyl group is at position 4, and the mobile proton resides on the N1 nitrogen.

-

5-Vinylimidazole (1H-5-vinylimidazole) : The vinyl group is at position 5, and the mobile proton resides on the N1 nitrogen. This is structurally equivalent to 3H-4-vinylimidazole .

This rapid interconversion means that the unstabilized compound typically exists as a mixture in solution. The position of this equilibrium is sensitive to environmental factors such as solvent polarity, temperature, and pH.

Caption: Prototropic tautomerism in 4(5)-vinylimidazole.

Computational studies and gas-phase microwave spectroscopy have confirmed that both tautomers are stable, distinct species with small energy differences, leading to the presence of both in equilibrium under typical conditions.

Part 2: Synthesis and Isomeric Fixation

The most common laboratory and industrial synthesis for the tautomeric mixture of 4(5)-vinylimidazole involves the thermal decarboxylation of urocanic acid. This method is efficient but yields the equilibrium mixture, which is suitable for many polymerization applications.

To study the distinct properties and reactivity of each isomer, it is necessary to "lock" the structure and prevent tautomerization. This is achieved by substituting the mobile N-H proton with a group that cannot migrate, such as a methyl or benzyl group. This fixation provides two distinct, non-interconverting molecules: 1-substituted-4-vinylimidazole and 1-substituted-5-vinylimidazole. The synthesis of these fixed isomers requires regioselective strategies, often starting from the corresponding substituted imidazolecarboxaldehydes.

Experimental Protocol: Synthesis of 1-Methyl-4-vinylimidazole via Wittig Reaction

This protocol outlines a plausible synthetic route starting from commercially available 1-methyl-4-imidazolecarboxaldehyde, utilizing the well-established Wittig olefination.[1][2][3]

Objective: To convert the aldehyde functionality into a vinyl group.

Step-by-Step Methodology:

-

Preparation of the Wittig Reagent (Methyltriphenylphosphonium Bromide):

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine triphenylphosphine (1.1 eq) and bromomethane (1.1 eq) in anhydrous toluene.

-

Heat the mixture to reflux for 24 hours under a nitrogen atmosphere.

-

Cool the reaction to room temperature, allowing the phosphonium salt to precipitate.

-

Collect the white solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum. Store in a desiccator.

-

-

Ylide Formation and Reaction with Aldehyde:

-

Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under nitrogen.

-

Cool the suspension to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise via syringe. The solution will turn a characteristic deep red or orange color, indicating ylide formation.

-

Stir the mixture at -78 °C for 1 hour.

-

Dissolve 1-methyl-4-imidazolecarboxaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield a crude residue containing the product and triphenylphosphine oxide.

-

Purify the crude product by column chromatography on silica gel (using a gradient eluent system, e.g., dichloromethane/methanol) to isolate the pure 1-methyl-4-vinylimidazole.

-

Part 3: Comparative Physicochemical and Spectroscopic Properties

Fixing the isomers reveals their intrinsic differences in electronic structure, which in turn governs their physical and spectroscopic properties. The key distinction arises from the position of the vinyl group relative to the two different nitrogen atoms: the pyridine-like (sp² hybridized, electron-withdrawing) nitrogen and the pyrrole-like (sp² hybridized, more electron-donating) nitrogen.

-

In 4-vinylimidazole , the vinyl group is adjacent to the electron-withdrawing, pyridine-like nitrogen (N3). This placement can influence the vinyl group's electronic properties through inductive effects.

-

In 5-vinylimidazole , the vinyl group is adjacent to the pyrrole-like, N-substituted nitrogen (N1).

These electronic differences manifest in their spectroscopic signatures, particularly in NMR spectroscopy.

| Property | 1-Substituted-4-vinylimidazole | 1-Substituted-5-vinylimidazole | Rationale for Difference |

| ¹H NMR: Hα (Vinyl) | Expected downfield shift | Expected upfield shift | The vinyl proton α to the ring is more deshielded in the 4-isomer due to proximity to the electron-withdrawing pyridine-like N3. |

| ¹³C NMR: C4 vs. C5 | C4 is significantly deshielded | C5 is less deshielded | The carbon atom attached to the vinyl group (C4 or C5) experiences different electronic environments. The difference in chemical shifts between C4 and C5 is a diagnostic tool for identifying tautomeric states.[4][5] |

| pKa (of Imidazolium) | Lower pKa (more acidic) | Higher pKa (less acidic) | Substituents have a pronounced effect on imidazole pKa.[6][7] The electronic nature of the vinyl group, influenced by its position, will alter the basicity of the non-N-substituted nitrogen. |

| Dipole Moment | Different magnitude/vector | Different magnitude/vector | The asymmetry of the substitution pattern leads to distinct molecular dipole moments, affecting properties like solubility and boiling point. |

Part 4: Reactivity and Polymerization - A Tale of Two Isomers

The electronic and steric disparities between 4- and 5-vinylimidazole directly impact their chemical reactivity and behavior as monomers in polymerization.

Cycloaddition Reactions

In Diels-Alder reactions, vinylimidazoles can act as dienes. The reactivity is highly dependent on the electronic nature of the diene. While both isomers can participate, their reaction rates and the stability of the resulting cycloadducts can differ. For instance, studies on the Diels-Alder reactions of 4-vinylimidazoles show they readily engage in cycloaddition.[8] A similar reaction has been reported for a 5-vinylimidazole derivative, indicating both are reactive, though a direct kinetic comparison is needed to quantify the difference.[8]

Radical Polymerization

This is where the distinction becomes highly relevant in materials science. The polymerization of vinylimidazoles, particularly 1-vinylimidazole, has been notoriously difficult to control due to the high reactivity of the propagating radicals.[9] However, a breakthrough was achieved for 4(5)-vinylimidazole using Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization in glacial acetic acid.[10]

Why is the isomer important?

-

Radical Stability: The stability of the propagating radical formed upon addition to the vinyl group is key. In the 4-vinyl isomer, the radical is on a carbon adjacent to the C5 position of the ring. In the 5-vinyl isomer, the radical is adjacent to the C4 position. The proximity to the different nitrogen atoms (N1 vs. N3) influences the radical's electronic stabilization.

-

Chain Transfer: The N-H proton in the unsubstituted tautomeric mixture can act as a chain transfer agent, complicating polymerization. Using N-substituted ("fixed") isomers or a protonating solvent like acetic acid mitigates these side reactions. The acetic acid protonates the basic nitrogen, preventing side reactions and stabilizing the propagating radical, which enables controlled polymerization.

Caption: Conceptual workflow for polymerization of the two isomers.

Part 5: Implications in Drug Development and Material Science

The choice between a 4- or 5-substituted imidazole scaffold is a critical decision in drug design and materials engineering.

In Drug Development

The imidazole ring is a privileged scaffold in medicinal chemistry due to its ability to act as a hydrogen bond donor, acceptor, and its moderate basicity (pKa ≈ 7).[11] The specific tautomeric form or fixed isomeric structure presented to a biological target can dictate binding affinity and efficacy.[12][13]

-

Receptor Binding: The N-H of the imidazole ring is a crucial hydrogen bond donor. In the 4-vinyl isomer, the N-H is at the N1 position, while in the 5-vinyl isomer, it is at the N3 position (relative to the vinyl group). This difference in the spatial location of the hydrogen bond donor can dramatically alter the binding mode and affinity of a drug to its target receptor or enzyme active site.[11]

-

Steric Profile: The vinyl group at position 4 versus position 5 creates a different three-dimensional shape. This can influence how the molecule fits into a binding pocket, potentially leading to steric clashes in one isomer but not the other.

-

Metabolic Stability: The substitution pattern on the imidazole ring significantly impacts its susceptibility to metabolic enzymes like cytochrome P450s. N-1 substitution, for example, is known to alter pharmacokinetic properties.[11]

In Material Science

The properties of polymers derived from vinylimidazoles are directly linked to the monomer's isomeric structure.

-

Polymer Basicity and pH-Responsiveness: The pKa of the imidazole side chains determines the pH at which the polymer becomes protonated. This is critical for applications like "proton sponge" non-viral gene carriers, where endosomal escape is triggered by a drop in pH. Poly(4-vinylimidazole) has been explored for this purpose. The inherent pKa difference between the 4- and 5-isomers would allow for fine-tuning of this pH-responsive behavior.

-

Coordination Chemistry and Catalysis: The lone pair on the pyridine-like nitrogen is an excellent coordination site for metal ions. Polymers with imidazole side chains are used as ligands to create polymer-supported catalysts or for heavy metal sequestration. The accessibility and basicity of this nitrogen are different in poly(4-vinylimidazole) versus poly(5-vinylimidazole), which would affect the stability and catalytic activity of the resulting metal complexes.

Conclusion

The key difference between 4-vinylimidazole and 5-vinylimidazole is their existence as a pair of rapidly interconverting tautomers. This dynamic relationship defines their chemistry. While they can be used as a mixture for many bulk applications, a deeper understanding of their individual characteristics is essential for high-performance materials and rational drug design. By "locking" the isomers through N-substitution, we can reveal their distinct electronic, steric, and spectroscopic properties. The 4-vinyl isomer possesses a vinyl group adjacent to the electron-withdrawing pyridine-like nitrogen, while the 5-vinyl isomer's substituent is adjacent to the more electron-rich pyrrole-like nitrogen. These subtle electronic differences have significant downstream consequences for chemical reactivity, polymerization kinetics, and, crucially, for the way these molecules interact with biological systems. For the advanced practitioner, appreciating and controlling this isomeric nuance is a prerequisite for innovation.

References

-

Hunter, C. A., & Lawson, K. R. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Communications, 14(1), 2963. [Link]

-

Sharma, A., & Kumar, V. (2024). Imidazole: A versatile scaffold in medicinal chemistry, recent advances in its synthesis and biological activities. Results in Chemistry, 7, 101366. [Link]

-

Singh, R., & Singh, P. (2024). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research, 3(1), 1-15. [Link]

-

Wikipedia contributors. (2023). 1-Vinylimidazole. Wikipedia, The Free Encyclopedia. [Link]

-

Hunter, C. A., & Lawson, K. R. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Communications, 14(1), 2963. [Link]

-

Lovely, C. J., et al. (2017). Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. Molecules, 22(10), 1723. [Link]

-

Evjen, S., et al. (2016). Screening of new imidazoles for CO2 capture. Energy Procedia, 86, 338-348. [Link]

-

orthocresol. (2017). pKa of imidazoles. Chemistry Stack Exchange. [Link]

-

Wikipedia contributors. (2023). Wittig reaction. Wikipedia, The Free Encyclopedia. [Link]

-

University of Colorado, Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

-

Kim, H. J., et al. (2012). Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

-

Rahman, M. M., et al. (2010). Correlation between the pKa and pharmacological properties of some imidazolin-5(4H)-ones, their precursons and Schiff's bases. Der Pharma Chemica, 2(1), 22-31. [Link]

-

S, S., & G, S. (2021). What impact does tautomerism have on drug discovery and development? Expert Opinion on Drug Discovery, 16(10), 1109-1120. [Link]

-

Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]

-

Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349. [Link]

-

Ashenhurst, J. (2018). Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. [Link]

-

Bara, J. E., et al. (2019). Synthesis of linear, 1,4, and 2-vinylimidazole-based polymers via living nitroxide-mediated polymerization. Polymer International, 68(5), 871-878. [Link]

-

Bara, J. E., et al. (2021). Scalable, safer and greener syntheses of vinylimidazoles via reactive distillation of hydroxyethylimidazole intermediates. Polymer International, 70(1), 25-33. [Link]

-

Alei, M., & Wageman, W. E. (1979). 15N NMR shifts for imidazole and 1-methyl imidazole in CH2Cl2 relative to aqueous solution. Tetrahedron Letters, 20(8), 667-670. [Link]

-

Edeleva, M. V., et al. (2021). The Kinetics of 1,3-Dipolar Cycloaddition of Vinyl Monomers to 2,2,5,5-Tetramethyl-3-imidazoline-3-oxides. ChemPlusChem, 86(8), 1080-1086. [Link]

-

Storey, B. T., Sullivan, W. W., & Moyer, C. L. (1964). The pKa Values of Some 2-Aminomidazolium Ions. The Journal of Organic Chemistry, 29(10), 3118–3120. [Link]

-

Shames, A. I., et al. (2000). NMR spectra of 1-vinylimidazole transformed by paramagnetic complexes. Russian Chemical Bulletin, 49(1), 74-78. [Link]

-

Padwa, A., et al. (2021). Photo-cycloaddition reactions of vinyldiazo compounds. Nature Communications, 12(1), 1-11. [Link]

-

Iojoiu, C., et al. (2019). Redox-active polymers based on functionalized poly(vinyl-imidazole) for energy storage applications. Electrochimica Acta, 309, 236-245. [Link]

-

Wang, Y., et al. (2018). Mesoporous Zwitterionic Poly(ionic liquid): Intrinsic Complexation and Efficient Catalytic Fixation of CO2. ACS Applied Materials & Interfaces, 10(41), 35351-35359. [Link]

-

Alajarín, M., et al. (2002). Cyclic vinyl p-tolyl sulfilimines as chiral dienophiles: Theoretical study on the stereoselectivity, Lewis acid catalysis, and solvent effects in their Diels-Alder reactions. The Journal of Organic Chemistry, 67(9), 2926–2933. [Link]

-

Hemp, S. T., et al. (2013). Synthesis and characterization of 4-vinylimidazole ABA triblock copolymers utilizing a difunctional RAFT chain transfer agent. Polymer Chemistry, 4(6), 1936-1945. [Link]

-

Salimi, F., Alimoradi, M., & Fallah, N. (2023). Proton tautomerism in (Z)-5-(Furan-2-ylmethylidene)-4-phenylaminothiazol-2(5H)-one: a Computational study. ResearchGate. [Link]

-

Iván, B., & Domján, A. (2012). Unexpected thermal decomposition behavior of poly(N-vinylimidazole)-l-poly(tetrahydrofuran) amphiphilic conetworks, a class of chemically forced blends. Polymer Degradation and Stability, 97(10), 1934-1943. [Link]

-